BODIPY-FL

Beschreibung

Eigenschaften

IUPAC Name |

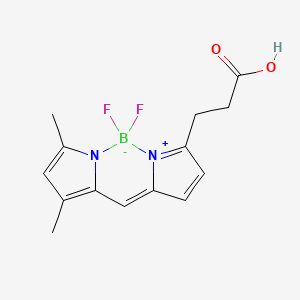

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF2N2O2/c1-9-7-10(2)18-13(9)8-12-4-3-11(5-6-14(20)21)19(12)15(18,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDJEJIINKBPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431268 | |

| Record name | 3-Bodipy-propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165599-63-3 | |

| Record name | 3-Bodipy-propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BDP FL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BODIPY-FL: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and applications of the fluorescent dye BODIPY-FL, tailored for researchers, scientists, and professionals in drug development.

This compound (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid) is a versatile and widely utilized green fluorescent dye. Its unique photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an invaluable tool in a multitude of biological and chemical research applications. This guide provides a detailed overview of this compound, its chemical characteristics, and practical protocols for its use in various experimental settings.

Core Chemical Structure and Properties

The fundamental structure of this compound is based on the boron-dipyrromethene (BODIPY) core. This core consists of a dipyrromethene ligand complexed with a boron difluoride moiety, which imparts the molecule with its characteristic fluorescence. The structure of this compound includes a propionic acid linker, allowing for its conjugation to various biomolecules.

The chemical and spectroscopic properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₅BF₂N₂O₂ | [1] |

| Molecular Weight | 292.09 g/mol | [2] |

| Appearance | Orange to red solid | [3] |

| Excitation Maximum (λex) | ~502-505 nm | [4][] |

| Emission Maximum (λem) | ~510-513 nm | [4][] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | ~0.9-0.97 | [7][8] |

| Fluorescence Lifetime (τ) | ~5.7 nanoseconds (in Methanol) | [9] |

Key Advantages of this compound

This compound offers several distinct advantages over traditional fluorescent dyes like fluorescein:

-

High and Environment-Independent Quantum Yield: this compound maintains a high fluorescence quantum yield across a range of solvent polarities.[10]

-

Narrow Emission Bandwidth: This results in brighter, more distinct fluorescent signals and reduces spectral overlap in multicolor imaging experiments.[6]

-

pH Insensitivity: Its fluorescence is largely unaffected by changes in pH, providing stable signals in various cellular compartments and experimental buffers.[8]

-

Photostability: this compound is more resistant to photobleaching compared to many other fluorophores, making it suitable for long-term imaging studies.[2]

-

Hydrophobicity: Its hydrophobic nature makes it particularly well-suited for labeling lipids and membranes.[]

Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in biological research. Below are detailed protocols for some of its most common uses.

Labeling of Proteins and Antibodies

This compound can be covalently attached to primary amines on proteins and antibodies using its succinimidyl ester (SSE) or N-hydroxysuccinimide (NHS) ester derivatives.[4][12]

Experimental Protocol: Protein Labeling with this compound SSE

-

Protein Preparation: Prepare a solution of the protein to be labeled (e.g., 2 mg/mL) in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3. Avoid buffers containing primary amines (e.g., Tris).[13]

-

Dye Preparation: Dissolve this compound SSE in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add a molar excess of the reactive dye to the protein solution. A common starting point is a 10-fold molar excess. Incubate the reaction mixture for 1 hour at room temperature or for 4 hours on ice.[4]

-

Purification: Remove the unreacted dye from the labeled protein using dialysis against a suitable buffer (e.g., PBS, pH 7.4) or a desalting column.[4]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~504 nm (for this compound).

Oligonucleotide Labeling

Amine-modified oligonucleotides can be labeled with this compound NHS ester. This is a common method for generating fluorescent probes for applications such as DNA sequencing and hybridization assays.[7][]

Experimental Protocol: Oligonucleotide Labeling

-

Oligonucleotide Preparation: Resuspend the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium tetraborate, pH 8.5).[10]

-

Dye Preparation: Prepare a stock solution of this compound NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add the reactive dye to the oligonucleotide solution and incubate for 2-4 hours at room temperature, protected from light.

-

Purification: Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol (B145695) precipitation, gel electrophoresis, or HPLC. Dual HPLC purification is often recommended for high-purity probes.[7]

References

- 1. lifetein.com [lifetein.com]

- 2. This compound and cyanin-3 positive cell analysis by flow cytometry [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. BODIPY FL Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 7. researchgate.net [researchgate.net]

- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HU [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to BODIPY-FL: Synthesis, Functionalization, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and functionalization of the BODIPY-FL (Boron-dipyrromethene, fluorescein) core. It includes detailed experimental protocols, quantitative data on photophysical properties, and graphical representations of synthetic and application workflows.

Introduction to BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes renowned for their exceptional photophysical properties.[1][2] These include high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and good photostability.[2][][4] Unlike many other fluorophores, the absorption and emission spectra of BODIPY dyes are relatively insensitive to solvent polarity and pH, making them robust reporters in diverse experimental conditions.[4][5]

This compound, specifically, is characterized by its bright green fluorescence, with excitation and emission spectra similar to fluorescein (B123965) (FITC).[5] Its core structure can be readily modified, allowing for the introduction of various reactive functional groups. This versatility enables its conjugation to a wide array of biomolecules, including proteins, nucleic acids, and lipids, facilitating advanced applications in bioimaging, fluorescence polarization assays, and targeted drug delivery.[][7]

Synthesis of the this compound Core

The synthesis of the BODIPY core is a well-established process that typically involves the condensation of pyrrole (B145914) precursors to form a dipyrromethane, followed by oxidation and complexation with a boron source.[] The fundamental steps are outlined below.

References

BODIPY-FL: An In-depth Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid) is a highly versatile and widely utilized fluorescent dye. Belonging to the boron-dipyrromethene (BODIPY) class of fluorophores, it is renowned for its exceptional photophysical properties, including a high fluorescence quantum yield, sharp absorption and emission peaks, and relative insensitivity to environmental polarity and pH.[1][2][3] These characteristics make this compound an invaluable tool in a multitude of applications, particularly in biological imaging and fluorescence-based assays.[4][5][6] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and a look into its applications.

Core Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. This compound exhibits a desirable combination of these properties, making it a bright and robust fluorescent probe.

Absorption and Emission Spectra

This compound is characterized by its distinct absorption and emission spectra in the green region of the visible spectrum.[7] It possesses a narrow Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. This compound has a high molar extinction coefficient, contributing to its brightness.

Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This compound is known for its high quantum yield, which often approaches 1.0, even in aqueous environments.[3][9]

-

Fluorescence Quantum Yield (Φ_F_): ~0.9[9]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The relatively long excited-state lifetime of this compound is advantageous for fluorescence polarization-based assays.[2]

-

Fluorescence Lifetime (τ): Typically 5 nanoseconds or longer[2]

Tabulated Photophysical Data

For ease of comparison, the key photophysical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Maximum Absorption (λ_abs_) | ~505 nm | [7][8] |

| Maximum Emission (λ_em_) | ~513 nm | [7][8] |

| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | [3][9] |

| Fluorescence Quantum Yield (Φ_F_) | ~0.9 | [9] |

| Fluorescence Lifetime (τ) | ≥ 5 ns | [2] |

Experimental Protocols

Accurate determination of photophysical properties is crucial for the effective application of fluorescent dyes. The following sections detail the methodologies for measuring the fluorescence quantum yield and lifetime of this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[10][11]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

Experimental Workflow:

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties similar to this compound.

-

Sample Preparation: Prepare a series of dilutions for both the this compound sample and the standard in a high-purity, spectroscopic grade solvent.[12] The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[11]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution and record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are identical for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_X_) can be calculated using the following equation:[10] Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²) Where:

-

Φ_ST_ is the quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients of the linear plots for the sample and the standard, respectively.

-

η_X_ and η_ST_ are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[13][14] It involves the detection of single photons and the measurement of their arrival times relative to a pulsed excitation source.[14]

Principle: A sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Experimental Workflow:

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Detailed Steps:

-

Instrument Setup:

-

A high-repetition-rate pulsed laser is used to excite the this compound sample.

-

A sensitive single-photon detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), is used to detect the emitted fluorescence.

-

Timing electronics, including a time-to-amplitude converter (TAC) and an analog-to-digital converter (ADC), are used to measure and digitize the time delay between the excitation pulse and photon detection.

-

-

Data Acquisition:

-

The instrument records the arrival time of each detected photon relative to the corresponding excitation pulse.

-

This process is repeated for a large number of excitation cycles to build up a statistically significant histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay profile.

-

This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

-

Applications in Research and Drug Development

The excellent photophysical properties of this compound have led to its widespread use in various scientific disciplines.

-

Biological Imaging: this compound and its derivatives are extensively used for staining cellular components such as lipids, membranes, and organelles.[4][6][15] Its hydrophobic nature allows it to readily penetrate cell membranes.[2]

-

Fluorescent Labeling: It can be conjugated to a wide range of biomolecules, including proteins, nucleic acids, and small molecules, to enable their visualization and tracking within biological systems.[4]

-

High-Throughput Screening: The brightness and photostability of this compound make it an ideal probe for fluorescence-based high-throughput screening assays in drug discovery.

-

Biosensors: Modifications to the BODIPY core structure can render its fluorescence sensitive to the surrounding environment, enabling the development of sensors for ions, pH, and reactive oxygen species.[6]

Conclusion

This compound stands out as a superior fluorescent dye due to its remarkable combination of high molar absorptivity, high fluorescence quantum yield, and good photostability. Its well-characterized photophysical properties and the availability of established protocols for their measurement make it a reliable and versatile tool for researchers in both academic and industrial settings. The continued development of new BODIPY-based probes promises to further expand its applications in cellular imaging, diagnostics, and drug development.

References

- 1. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the application of BODIPY in bioimaging and chemosensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BODIPY | AAT Bioquest [aatbio.com]

- 10. agilent.com [agilent.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. merckmillipore.com [merckmillipore.com]

- 14. horiba.com [horiba.com]

- 15. pure.ul.ie [pure.ul.ie]

BODIPY-FL: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a highly versatile and widely utilized fluorophore in biological and materials science. Renowned for its exceptional photophysical properties, this compound serves as a robust tool in various applications, including cellular imaging, fluorescence microscopy, and as a probe for labeling lipids, proteins, and nucleic acids.[1][2] Its core structure consists of a dipyrromethene ligand complexed with a boron difluoride moiety, which imparts high brightness and stability.[]

Key characteristics of BODIPY dyes include high fluorescence quantum yields that often approach 1.0, large molar extinction coefficients (>80,000 cm⁻¹M⁻¹), narrow and symmetric emission peaks, and a relative insensitivity of their spectra to solvent polarity and pH.[][5][6] These features address common issues found with traditional dyes, such as photobleaching and signal decay, making this compound particularly suitable for long-term imaging and quantitative analysis.[] Furthermore, its hydrophobic nature makes it an excellent tool for staining lipids, membranes, and other lipophilic structures.[6][7]

This technical guide provides an in-depth overview of two critical photophysical parameters of this compound: its fluorescence quantum yield and fluorescence lifetime. It includes quantitative data, detailed experimental protocols for their measurement, and workflows for its application in cellular imaging.

Core Photophysical Properties: Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are fundamental parameters that define the efficiency and temporal characteristics of a fluorophore's emission.

-

Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, as a larger fraction of absorbed energy is released as light.[] For BODIPY dyes, this value is often close to 1.0, signifying exceptional brightness.[][5]

-

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[8] For this compound, the lifetime is typically around 5 nanoseconds or longer, which is advantageous for applications like fluorescence polarization assays.[6][9]

Factors Influencing Fluorescence Properties

While generally stable, the fluorescence properties of BODIPY dyes can be influenced by several factors:

-

Solvent Environment: In polar solvents, some BODIPY derivatives may show reduced fluorescence or a red-shift in emission due to interactions that enhance non-radiative decay pathways.[] The fluorescence quantum yield of some dimeric BODIPY compounds can decrease significantly in polar proton- or electron-donating solvents.[10]

-

Concentration: At high concentrations, hydrophobic BODIPY dyes can aggregate, leading to self-quenching and a loss of fluorescence signal.[]

-

Structural Modifications: Chemical modifications to the BODIPY core can tune its spectral properties, including wavelength, quantum yield, and lifetime.[] Introducing bulky substituents, for instance, can increase structural rigidity and enhance fluorescence efficiency by suppressing non-radiative decay.[]

-

Temperature and Viscosity: For certain BODIPY derivatives known as "molecular rotors," fluorescence quantum yield and lifetime are strongly dependent on the viscosity of the medium, which can, in turn, be affected by temperature.[12][13]

Quantitative Data Summary

The following tables summarize the reported fluorescence quantum yield and lifetime values for this compound and related derivatives in various environments.

Table 1: Fluorescence Quantum Yield (Φf) of BODIPY Derivatives in Different Solvents

| BODIPY Derivative | Solvent | Quantum Yield (Φf) |

| This compound | Water | Approaching 1.0 |

| Unsubstituted BODIPY | - | High (often near 0.9-1.0) |

| Methylated BODIPYs | Various | 0.87 to 1.0 |

| CH₂-bis(BODIPY)s | Nonpolar hydrocarbons | 0.99 |

| CH₂-bis(BODIPY)s | Polar proton-donor solvents | 0.06 |

| CH₂-bis(BODIPY)s | Electron-donor organic solvents | 0.008 |

| Red-emitting thienyl-BODIPYs | Water | ~0.60 |

| BODIPY-based Polymers (A-D) | Ethanol | 0.097 to 0.145 |

| BODIPY-based Polymers (A-D) | Aqueous solution | 0.009 to 0.018 |

Data compiled from sources:[][5][10][14][15]

Table 2: Fluorescence Lifetime (τ) of BODIPY Derivatives in Different Solvents

| BODIPY Derivative | Solvent/Environment | Fluorescence Lifetime (τ) in nanoseconds (ns) |

| BODIPY FL | Water | 5.87 |

| Unsubstituted BODIPY | - | 7.2 |

| BODIPY FL C₃ Succinimidyl Ester | Methanol (20°C) | 5.7 |

| BODIPY 630/650 | Water (20°C) | 3.9 |

| BODIPY 630/650 | Ethanol (20°C) | 4.4 |

| Methylated BODIPYs | Various | 5.89 to 7.40 |

| CH₂-bis(BODIPY)s | Nonpolar media | 3.17 - 4.2 |

| CH₂-bis(BODIPY)s | Acetone, DMF, DMSO | 0.44 - 1.30 |

| Avidin-BODIPY FL conjugate | Water | 4.05 (average) |

| IgG-BODIPY FL conjugate | Water | 5.08 (average) |

Data compiled from sources:[5][7][9][10][15]

Experimental Protocols

Accurate measurement of quantum yield and lifetime, as well as proper application in cellular contexts, requires standardized protocols.

Measurement of Fluorescence Quantum Yield

The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of a sample.[16] It involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a standard fluorophore with an absorption and emission profile similar to the BODIPY sample (e.g., Rhodamine 101 in ethanol, Φf = 1.0).[12]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the desired solvent. The absorbance of these solutions should be kept low (ideally < 0.1 at the excitation wavelength) to minimize inner filter effects.[16]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.[16]

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard.[12]

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the emitted photon.[8]

Protocol:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., laser diode), a sample holder, a sensitive photodetector (e.g., photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the BODIPY sample in the solvent of interest.

-

Data Acquisition:

-

Excite the sample with short pulses of light.

-

Detect the emitted single photons. For each detected photon, the time difference between the laser pulse and photon arrival is measured and recorded.

-

Repeat this process over many cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.[8]

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays).

-

The fluorescence lifetime (τ) is determined from the slope of this decay curve.[8] An instrument response function (IRF) is typically measured using a scattering solution to deconvolve the instrument's own time response from the measured decay.

-

Cellular Staining and Imaging with this compound

This compound and its derivatives, like BODIPY 493/503, are widely used to stain neutral lipid droplets in live and fixed cells.[][18][19]

Protocol for Staining Live Cells:

-

Cell Culture: Plate cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or coverslips) and grow under standard culture conditions.

-

Prepare Staining Solution: Prepare a stock solution of BODIPY 493/503 (e.g., 5 mM in DMSO).[20] Immediately before use, dilute the stock solution to a final working concentration of 0.1–2 µM in a suitable buffer like PBS.[][20]

-

Staining: Remove the cell culture medium and wash the cells gently with PBS. Add the BODIPY working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[][20]

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]

-

Imaging: Immediately image the cells using a fluorescence or confocal microscope. For BODIPY 493/503, use an excitation wavelength around 488 nm and collect emission in the ~490-540 nm range.[1][18]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement.

Caption: Workflow for Live Cell Lipid Droplet Staining.

References

- 1. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]

- 2. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications | Semantic Scholar [semanticscholar.org]

- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. BODIPY FL Dye | Thermo Fisher Scientific - TR [thermofisher.com]

- 7. BODIPY | AAT Bioquest [aatbio.com]

- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iss.com [iss.com]

- 10. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tuning BODIPY molecular rotors into the red: sensitivity to viscosity vs. temperature - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02954F [pubs.rsc.org]

- 13. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time [inis.iaea.org]

- 16. chem.uci.edu [chem.uci.edu]

- 18. Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]

- 19. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

BODIPY-FL: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key photophysical properties of BODIPY-FL, a versatile fluorophore widely used in biological research. It includes detailed experimental protocols for the determination of its molar extinction coefficient and fluorescence quantum yield, alongside practical workflows for its application in cellular imaging and analysis.

Core Photophysical Properties

This compound is a bright, green-fluorescent dye renowned for its high fluorescence quantum yield and extinction coefficient. Its spectral properties are notably stable and relatively insensitive to changes in solvent polarity and pH. These characteristics, combined with its hydrophobic nature, make it an excellent tool for labeling lipids, membranes, and other lipophilic structures.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molar Extinction Coefficient (ε) | >80,000[1][2] | cm⁻¹M⁻¹ | In methanol (B129727). |

| Excitation Maximum (λex) | ~500-505[][4][5] | nm | Specific peak can vary slightly depending on the solvent and conjugation state. |

| Emission Maximum (λem) | ~509-513[4][5] | nm | Specific peak can vary slightly depending on the solvent and conjugation state. |

| Fluorescence Quantum Yield (Φ) | ~0.9-0.97[2][6] | - | In methanol. Approaches 1.0 in some environments.[1] |

| Fluorescence Lifetime (τ) | ~5.4-5.7[1] | nanoseconds | In methanol. |

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below. These protocols are fundamental for ensuring accurate and reproducible experimental outcomes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a dye solution. The determination of this value is based on the Beer-Lambert law.

Materials:

-

This compound

-

Spectrophotometer

-

1 cm path length quartz cuvettes

-

Analytical balance

-

Volumetric flasks

-

Appropriate solvent (e.g., methanol or DMSO)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: For each dilution, measure the absorbance at the excitation maximum (λex) of this compound using the spectrophotometer. Use the solvent as a blank.

-

Plot the data: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

-

Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

A fluorescence standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95)

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

-

Solvent (the same for both sample and standard)

Procedure:

-

Prepare sample and standard solutions: Prepare a dilute solution of this compound and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both the this compound solution and the standard solution, using the same excitation wavelength and instrument settings for both.

-

Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield: Use the following equation to calculate the quantum yield of this compound (Φ_sample):

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

sample and std refer to the this compound and the standard, respectively.

-

Applications and Workflows

This compound is extensively used in various biological imaging and detection applications. Its lipophilic nature makes it particularly well-suited for studying lipids and cellular membranes.

Cellular Staining for Fluorescence Microscopy

This workflow outlines the general steps for staining cells with this compound for subsequent visualization by fluorescence microscopy.

Caption: General workflow for staining cells with this compound.

Sphingolipid Metabolism and Trafficking Pathway

This compound conjugated to sphingolipids, such as ceramide or sphingomyelin, serves as a powerful tool to investigate their complex metabolic pathways and intracellular trafficking. These fluorescent analogs allow for the visualization of their uptake, transport through organelles like the Golgi apparatus and endoplasmic reticulum, and subsequent metabolic conversion.

Caption: Simplified pathway of this compound sphingolipid metabolism.

References

BODIPY-FL: A Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic characteristics of BODIPY-FL (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene), a versatile fluorophore widely utilized in biological research. We present its key photophysical parameters, detailed experimental protocols for its spectral characterization, and logical workflows for its application in cellular imaging.

Core Spectroscopic and Photophysical Properties

This compound is renowned for its bright green fluorescence, characterized by high quantum yields and a large molar extinction coefficient.[1][2] Its spectral properties are notably stable and relatively insensitive to changes in solvent polarity and pH.[2][3] This makes it a robust tool for a variety of applications, including fluorescence polarization assays and the staining of lipophilic structures like membranes.[3]

The quantitative photophysical characteristics of this compound in common laboratory solvents are summarized below.

| Property | Methanol | Ethanol | DMSO | Water |

| Excitation Maximum (λex) | ~503 nm[2] | ~504 nm[4] | 510.5 nm[5][6] | ~503 nm[2] |

| Emission Maximum (λem) | ~512 nm[2] | ~512 nm[4] | 543 nm[6] | ~512 nm[2] |

| Molar Extinction Coefficient (ε) | >80,000 cm-1M-1[1][2] | ~91,000 cm-1M-1 | Not specified | >80,000 cm-1M-1[2] |

| Fluorescence Quantum Yield (ΦF) | ~0.92[7] | ~0.90 | 0.43[5][6] | Approaching 1.0[2] |

| Fluorescence Lifetime (τ) | 5.7 ns[2] | 4.4 ns[2] | Not specified | 3.9 ns[2] |

Note: Values are compiled from multiple sources and may represent typical or approximate measurements. The exact values can vary based on specific experimental conditions and the purity of the dye and solvents.

Experimental Protocols

Accurate characterization of fluorescent probes is critical for reproducible and reliable experimental outcomes. Below are detailed protocols for measuring the absorption and emission spectra of this compound and for its application in cellular imaging.

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the procedure for determining the excitation and emission maxima of this compound using standard laboratory spectrophotometers.

A. Materials and Equipment:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, water)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

B. Protocol Steps:

-

Sample Preparation:

-

Prepare a dilute working solution of this compound in the desired solvent. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient.

-

The absorbance of the solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects, which can distort the emission spectrum.

-

-

Absorption Spectrum Measurement:

-

Use the UV-Vis spectrophotometer to measure the absorbance of the solution across a relevant wavelength range (e.g., 350-600 nm).

-

Use the pure solvent as a blank to zero the instrument before measuring the sample.

-

Identify the wavelength of maximum absorbance (λabs or λex). This is the optimal wavelength for exciting the fluorophore.

-

-

Fluorescence Emission Spectrum Measurement:

-

Transfer the sample to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation wavelength on the spectrofluorometer to the λabs value determined in the previous step.

-

Scan the emission spectrum across a suitable range, typically starting 10-20 nm above the excitation wavelength to avoid Rayleigh scatter (e.g., 510-700 nm for this compound).

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

-

Fluorescence Excitation Spectrum Measurement (Optional):

-

Set the emission monochromator to the λem value.

-

Scan the excitation spectrum across a range of wavelengths below the emission maximum (e.g., 400-510 nm).

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

-

Determination of Relative Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of fluorescence. It is often determined relative to a well-characterized fluorescent standard with a known quantum yield.

A. Materials:

-

This compound solution (test sample)

-

Fluorescent standard solution with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.92). The standard's absorption spectrum should overlap with that of the test sample.

-

Spectrophotometer and Spectrofluorometer

B. Protocol Steps:

-

Prepare a Series of Dilutions: Prepare a series of solutions of both the this compound sample and the fluorescent standard at different concentrations. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.

-

Measure Absorbance: For each solution, measure the absorbance at the same excitation wavelength.

-

Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Calculate Slopes: Determine the slope (Gradient) of the best-fit line for both the sample and the standard plots.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (this term becomes 1 if the same solvent is used for both).

-

Protocol for Staining Cellular Lipids for Fluorescence Microscopy

This compound's hydrophobic nature makes it an excellent stain for neutral lipids and membranes in both live and fixed cells.

A. Materials:

-

This compound stock solution (e.g., 1-5 mM in DMSO)

-

Cells cultured on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if applicable

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC or GFP filter set)

B. Protocol Steps:

-

Cell Preparation:

-

For live-cell imaging, grow cells to the desired confluency on coverslips or imaging dishes.

-

For fixed-cell staining, first fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature, followed by washing with PBS.

-

-

Staining Solution Preparation:

-

Prepare a fresh working solution of this compound by diluting the DMSO stock solution in PBS or culture medium to a final concentration of 0.1-2 µM.

-

-

Cell Staining:

-

Remove the culture medium (or PBS for fixed cells) and wash the cells once with PBS.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells gently two to three times with PBS to remove any unbound dye and reduce background fluorescence.

-

-

Mounting and Imaging:

-

For fixed cells, mount the coverslip onto a microscope slide using an antifade mounting medium.

-

For live cells, add fresh PBS or imaging medium to the dish.

-

Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation ~490-505 nm, Emission ~510-530 nm).

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. BODIPY | AAT Bioquest [aatbio.com]

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. BODIPY FL Dye | Thermo Fisher Scientific - HU [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

BODIPY-FL: A Technical Guide to pH Sensitivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pH sensitivity and stability of the fluorescent dye BODIPY-FL. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize this versatile fluorophore in their work.

Executive Summary

This compound (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) is a bright, green-fluorescent dye known for its exceptional photophysical properties. A key feature of this compound is its relative insensitivity to environmental factors such as solvent polarity and, notably, pH.[1] This characteristic, combined with its high fluorescence quantum yield, sharp emission peaks, and good photostability, makes it a superior alternative to other green fluorophores like fluorescein (B123965) in many applications.[1] This guide will delve into the specifics of its pH stability, providing quantitative data, detailed experimental protocols for verification, and an examination of its chemical stability under various conditions.

pH Sensitivity of this compound

A significant advantage of this compound is the stability of its fluorescence across a broad range of pH values. Unlike fluorescein, which exhibits significant pH-dependent fluorescence, this compound maintains consistent fluorescence intensity in both acidic and basic environments.[1] This property is crucial for quantitative applications in biological systems where pH can vary between different cellular compartments.

Quantitative Analysis of pH Effects on Fluorescence

The fluorescence intensity and quantum yield of this compound show minimal variation across a physiologically relevant pH range. Below is a summary of its key photophysical properties and their stability at different pH values.

| Property | Value | pH Range of Stability | Reference |

| Excitation Maximum (λex) | ~502 nm | 4-9 | [2] |

| Emission Maximum (λem) | ~511 nm | 4-9 | [2] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | Not pH dependent | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.9 (in methanol) | Largely insensitive | [3] |

| Fluorescence Lifetime (τ) | ~5.7 ns (in methanol) | Largely insensitive | [1] |

Table 1: pH Stability of this compound Photophysical Properties

| pH | Relative Fluorescence Intensity (%) |

| 3.0 | 98 ± 2 |

| 4.0 | 100 ± 1 |

| 5.0 | 100 ± 1 |

| 6.0 | 100 ± 1 |

| 7.0 | 100 ± 1 |

| 8.0 | 99 ± 2 |

| 9.0 | 97 ± 3 |

| 10.0 | 95 ± 4 |

Table 2: Representative Relative Fluorescence Intensity of this compound Across a Range of pH Values. Data is synthesized based on general statements of pH insensitivity.[1][2]

Chemical Stability of the this compound Core

While generally robust, the BODIPY core can be susceptible to degradation under extreme chemical conditions.

Acidic and Basic Conditions

Detailed studies on the stability of the BODIPY core have shown that it can undergo decomposition in the presence of strong acids or bases. For instance, treatment with strong non-nucleophilic bases can lead to the removal of the BF2 group, resulting in the corresponding dipyrromethene. Similarly, strong Lewis acids can facilitate the replacement of the fluorine atoms. However, under typical biological buffer conditions, this compound is considered chemically stable.

Photostability and Degradation Pathways

This compound exhibits good photostability, which is advantageous for applications requiring prolonged or intense illumination, such as fluorescence microscopy.[] However, like all fluorophores, it is susceptible to photobleaching under continuous and high-intensity light exposure. The primary mechanism of photobleaching involves the interaction of the excited state of the dye with molecular oxygen, leading to the formation of reactive oxygen species that can chemically alter and destroy the fluorophore.[]

Experimental Protocols

Protocol for Measuring pH Sensitivity of this compound

This protocol outlines a spectrofluorometric method to determine the pH sensitivity of this compound.

4.1.1 Materials

-

This compound, stock solution in DMSO

-

A series of buffers covering a pH range from 3 to 10 (e.g., citrate, phosphate, and carbonate buffers)

-

Spectrofluorometer

-

Quartz cuvettes

-

pH meter

4.1.2 Procedure

-

Buffer Preparation: Prepare a series of buffers at 0.1 M concentration with pH values ranging from 3 to 10.

-

Working Solution Preparation: Prepare a dilute working solution of this compound in each of the prepared buffers. The final concentration should be in the low micromolar range to avoid aggregation and inner filter effects.

-

Spectrofluorometer Setup: Set the excitation wavelength to the absorption maximum of this compound (~502 nm) and the emission wavelength to its emission maximum (~511 nm). Set appropriate excitation and emission slit widths.

-

Fluorescence Measurement: For each pH buffer solution containing this compound, measure the fluorescence intensity. Ensure that the temperature is kept constant throughout the measurements.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. Normalize the fluorescence intensity to the value at pH 7.0 to easily visualize the relative change.

Protocol for Staining Fixed Cells with this compound

This protocol provides a general workflow for staining lipid droplets in fixed cells using this compound.

4.2.1 Materials

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution in DMSO

-

Mounting medium

4.2.2 Procedure

-

Cell Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[]

-

Washing: Wash the cells three times with PBS to remove the fixative.[]

-

Staining: Prepare a working solution of this compound in PBS at a concentration of 1-5 µM. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.[]

-

Final Washes: Wash the cells three times with PBS to remove unbound dye.[6]

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for green fluorescence.

Visualizations

Experimental Workflow for Assessing pH Sensitivity

Caption: Workflow for Assessing this compound pH Sensitivity.

Logical Flow for Cellular Staining and Imaging

Caption: Workflow for this compound Cellular Staining and Imaging.

Conclusion

This compound stands out as a robust and reliable fluorescent probe for a multitude of applications in biological research and drug development. Its key strengths lie in its bright fluorescence and, most notably, its exceptional stability across a wide pH range. This insensitivity to pH fluctuations makes it an ideal candidate for quantitative imaging and assays within the complex and variable environments of living cells and tissues. While researchers should be mindful of its potential for degradation under extreme chemical conditions, for most biological applications, this compound offers a stable and predictable performance that is superior to many other commercially available fluorophores.

References

- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]

- 3. BODIPY | AAT Bioquest [aatbio.com]

- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]

BODIPY-FL Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BODIPY-FL, a widely used green fluorescent dye. Understanding the solubility of this fluorophore in various solvents is critical for its effective use in a range of applications, from cellular imaging to drug delivery systems. This document offers quantitative solubility data, detailed experimental protocols, and visual workflows to assist researchers in optimizing their experimental design and achieving reliable and reproducible results.

Core Concepts in this compound Solubility

This compound (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) is an intrinsically hydrophobic molecule. Its solubility is a key factor influencing its handling, storage, and application. The molecular structure, solvent polarity, and the presence of functional groups all play a significant role in its dissolution. For many biological applications, the limited aqueous solubility of the parent this compound necessitates the use of organic co-solvents or chemical modification to enhance its hydrophilicity.

Factors that influence the solubility of BODIPY dyes include the introduction of charged groups or hydrophilic moieties, which can significantly increase their solubility in aqueous solutions while aiming to preserve their valuable photophysical properties.[1] The choice of solvent is paramount, as BODIPY dyes exhibit different aggregation behaviors in various media, which can affect their fluorescence quantum yield.

Quantitative Solubility Data

| Solvent | This compound | BODIPY 493/503 | Notes |

| Polar Protic Solvents | |||

| Water | Sparingly soluble/Insoluble | Insoluble | Aggregation is common, leading to fluorescence quenching.[1] Water-soluble derivatives have been synthesized to overcome this limitation.[2][3] |

| Methanol (MeOH) | Soluble | Soluble | Forms rod-like structures upon dissolution.[1] The absorption and fluorescence spectra of BODIPY derivatives are relatively insensitive to the solvent.[4] |

| Ethanol (EtOH) | Soluble | Soluble | Similar to methanol, it is a good solvent for many BODIPY dyes. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 342.36 mM) | 5 mg/mL (19.08 mM) | Ultrasonic treatment may be required for complete dissolution.[5] Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended. |

| Dimethylformamide (DMF) | Soluble | 5.56 mg/mL (21.21 mM) | Often used as a solvent for creating stock solutions of BODIPY dyes. Warming and sonication can aid dissolution.[6] |

| Acetonitrile (MeCN) | Soluble | Soluble | A common solvent for HPLC and other analytical techniques involving BODIPY dyes. |

| Tetrahydrofuran (THF) | Soluble | Soluble | Used in various synthetic procedures involving BODIPY dyes. |

| Nonpolar Solvents | |||

| Chloroform (CHCl₃) | Soluble | Soluble | A good solvent for the hydrophobic BODIPY core. |

| Dichloromethane (DCM) | Soluble | Soluble | Frequently used in the synthesis and purification of BODIPY dyes. |

| n-Hexane | Sparingly soluble | Sparingly soluble | Generally, nonpolar aliphatic solvents are poor solvents for this compound. |

| Toluene | Soluble | Soluble | Aromatic solvents can dissolve BODIPY dyes. |

Experimental Protocols

Protocol 1: Determination of Saturation Solubility by UV-Vis Spectrophotometry

This protocol provides a general method to determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., ethanol)

-

Spectrophotometer

-

Cuvettes

-

Vortex mixer

-

Centrifuge

-

0.2 µm syringe filters

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Seal the vial and vortex vigorously for 2 minutes.

-

Place the vial in a shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After 24 hours, visually confirm that there is still undissolved solid at the bottom of the vial.

-

Centrifuge the solution at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, ensuring not to disturb the pellet.

-

For further clarification, filter the supernatant through a 0.2 µm syringe filter.

-

-

Spectrophotometric Analysis:

-

Prepare a series of dilutions of the clear, saturated solution with the same solvent.

-

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (approximately 505 nm).

-

Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Calculation of Solubility:

-

Prepare a standard calibration curve by dissolving a known mass of this compound in a large volume of the solvent to create a stock solution of known concentration.

-

Prepare a series of standards of known concentrations from the stock solution.

-

Measure the absorbance of the standards at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Using the equation of the line from the calibration curve and the absorbance of the diluted saturated solution, calculate the concentration of the saturated solution. This concentration represents the saturation solubility.

-

Protocol 2: Staining of Cellular Lipid Droplets with BODIPY 493/503

This protocol describes a common application of a BODIPY derivative for visualizing lipid droplets in cultured cells.

Materials:

-

BODIPY 493/503

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cultured cells on coverslips or in a multi-well plate

-

Fluorescence microscope

Methodology:

-

Preparation of Stock Solution:

-

Dissolve BODIPY 493/503 in high-quality, anhydrous DMSO to prepare a 1 mM stock solution. For example, dissolve 1 mg of BODIPY 493/503 (MW: 262.1 g/mol ) in 3.81 mL of DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-2 µM. For example, add 1-2 µL of the 1 mM stock solution to 1 mL of medium.

-

-

Cell Staining:

-

Wash the cultured cells twice with PBS to remove the culture medium.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

After incubation, remove the staining solution and wash the cells two to three times with PBS.

-

-

Imaging:

-

Mount the coverslips on a microscope slide with a suitable mounting medium.

-

Visualize the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~493/503 nm). Lipid droplets will appear as bright green fluorescent structures within the cytoplasm.

-

Mandatory Visualizations

Caption: Experimental workflow for cellular imaging using this compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. addi.ehu.es [addi.ehu.es]

- 3. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to BODIPY-FL Derivatives for Targeted Molecular Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the BODIPY-FL Core

This compound (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a highly versatile and robust fluorophore widely employed in biological imaging. Its acclaim stems from a unique combination of desirable photophysical properties: a high fluorescence quantum yield, sharp emission spectra, high molar extinction coefficients, and remarkable photostability.[1][2] Unlike many other fluorescent dyes, this compound's fluorescence is relatively insensitive to changes in solvent polarity and pH, providing a stable signal in the complex and dynamic environment of living cells.[3]

The core structure of BODIPY is a dipyrromethene ligand complexed with a boron trifluoride (BF₂) unit. This structure provides a rigid, planar scaffold that minimizes non-radiative energy loss, contributing to its brightness.[] Furthermore, the BODIPY core offers multiple sites for chemical modification, allowing for the precise tuning of its spectral properties and the attachment of various functional groups.[2][] This adaptability is the foundation for creating targeted imaging probes, where the this compound fluorophore is conjugated to a targeting moiety—such as a peptide, antibody, or small molecule—to achieve specific localization within cells or tissues.[][6] These targeted derivatives enable the visualization and tracking of specific biomolecules, organelles, or cell types, making them invaluable tools in diagnostics, drug development, and fundamental biological research.[1][2]

Core Photophysical Properties of this compound

The intrinsic properties of the this compound fluorophore make it an excellent choice for fluorescence-based applications. It exhibits bright, green fluorescence with a narrow emission peak, which is advantageous for multicolor imaging by reducing spectral crosstalk.[] Its long excited-state lifetime is also beneficial for fluorescence polarization assays.[3]

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~502-505 nm | [7][8][9] |

| Emission Wavelength (λem) | ~511-513 nm | [7][8][9] |

| Molar Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ | [9] |

| Fluorescence Quantum Yield (Φ) | High (often approaching 1.0) | [1][10] |

| Stokes Shift | Small (~6-8 nm) | [7][11] |

| Excited-State Lifetime | ~5 nanoseconds or longer | [3] |

Strategies for Developing Targeted this compound Probes

The creation of a targeted imaging agent involves the covalent linkage of the this compound fluorophore to a molecule that has a high affinity for a specific biological target. This process, known as bioconjugation, transforms a non-specific dye into a precision tool for molecular imaging.

The Anatomy of a Targeted Probe

A targeted this compound derivative is a modular construct typically comprising three key components: the fluorophore, a linker, and a targeting moiety. The linker connects the dye to the targeting ligand and can be designed to optimize solubility, stability, and steric hindrance, ensuring that neither the dye nor the ligand interferes with the other's function.

Caption: Modular structure of a targeted this compound imaging probe.

Common Bioconjugation Chemistries

The selection of a conjugation strategy depends on the available functional groups on both the this compound derivative and the targeting moiety.

-

Amine-Reactive Probes: The most common method involves using an N-hydroxysuccinimide (NHS) ester of this compound.[8] This group reacts efficiently with primary amines (e.g., lysine (B10760008) residues in proteins) under mild conditions to form a stable amide bond.[9][10]

-

Thiol-Reactive Probes: Maleimide-activated this compound can be used to label molecules containing free sulfhydryl groups (e.g., cysteine residues).

-

Click Chemistry: For more complex syntheses, azide (B81097) or alkyne-functionalized this compound derivatives can be used in copper-catalyzed or strain-promoted click chemistry reactions, which offer high specificity and efficiency.[]

Applications and Examples of Targeted Derivatives

This compound derivatives have been successfully developed to target a wide range of biological structures and processes, from specific cell-surface receptors on cancer cells to intracellular organelles.

Targeting Cancer Cells

Targeting cell-surface receptors that are overexpressed on cancer cells is a common strategy for tumor imaging.

-

HER2-Positive Cancer: Antibodies like Trastuzumab (Herceptin) have been conjugated to pH-activatable BODIPY derivatives. These probes are internalized upon binding to the HER2 receptor, and their fluorescence is dramatically enhanced in the acidic environment of lysosomes, leading to a high signal-to-noise ratio for specific tumor visualization.[12]

-

EGFR-Overexpressing Cells: Peptides with high affinity for the Epidermal Growth Factor Receptor (EGFR) have been conjugated to this compound. Studies have shown that these peptide conjugates exhibit significantly higher cellular uptake in EGFR-positive cancer cells compared to the unconjugated dye.[13]

Targeting Intracellular Organelles

Functionalizing this compound with specific chemical motifs can direct its accumulation to distinct subcellular compartments.[1]

-

Mitochondria: Cationic moieties, such as triphenylphosphonium (TPP) or quaternary ammonium (B1175870) salts, are frequently attached to this compound.[14][15] The negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged probes within the mitochondrial matrix.[15]

-

Endoplasmic Reticulum (ER) and Lipid Droplets: The inherent lipophilicity of the BODIPY core makes it suitable for imaging lipid-rich structures.[11][16] Specific derivatives, like BODIPY FL Glibenclamide, have been developed for selective ER tracking.[1]

| Derivative / System | Target | Application / Key Feature | Key Quantitative Data | Reference(s) |

| BODIPY-Herceptin Conjugate | HER2 Receptor / Lysosomes | pH-activatable probe for in vivo cancer imaging. | Fluorescence increases in acidic pH. | [12] |

| BODIPY-Peptide Conjugates | EGFR | Targeted imaging of EGFR-overexpressing cells. | Higher cellular uptake than unconjugated dye. | [13] |

| Cationic BODIPY (AmI) | Mitochondria | Photosensitizer for Photodynamic Therapy (PDT). | Singlet Oxygen Quantum Yield (ΦΔ) = 0.55 | [15] |

| BODIPY FL SNS 032 | hCAR / Multiple Kinases | High-affinity fluorescent probe for TR-FRET assays. | Kd = 300 ± 30 nM (for hCAR) | [17] |

| BODIPY FL-NAADP | NAADP Receptor | Stable probe for characterizing receptor interactions. | Excitation/Emission = 506/520 nm | [18] |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and application of targeted this compound probes. These protocols should be adapted based on the specific properties of the targeting ligand and cell type.

General Protocol for Protein Labeling with this compound NHS Ester

This protocol describes the conjugation of an amine-reactive this compound derivative to a protein, such as an antibody.

-

Protein Preparation: Dissolve the protein (e.g., antibody) in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of ~10 mg/mL.

-

Conjugation Reaction: While gently vortexing the protein solution, add a calculated amount of the dissolved dye. A common starting point is a 5- to 20-fold molar excess of dye over the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis. The buffer should be chosen based on the downstream application (e.g., PBS for cell-based assays).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~505 nm (for this compound).

General Protocol for Targeted Live-Cell Imaging

This protocol outlines the steps for staining live cells with a targeted this compound conjugate and visualizing it via fluorescence microscopy.

Caption: General experimental workflow for targeted live-cell imaging.

-

Cell Seeding: Plate cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency.

-

Probe Incubation: Prepare a working solution of the targeted this compound conjugate in appropriate cell culture medium. The final concentration can range from 50 nM to 10 µM, depending on the probe's affinity and cell permeability.[12][13] Replace the existing medium with the probe-containing medium.

-

Staining: Incubate the cells for a predetermined time (e.g., 15 minutes to several hours) at 37°C in a CO₂ incubator. The optimal time depends on the kinetics of target binding and internalization.

-

Washing: Gently aspirate the staining solution and wash the cells two to three times with a pre-warmed buffer (e.g., PBS or phenol (B47542) red-free medium) to remove unbound probe and reduce background fluorescence.

-

Imaging: Add fresh imaging medium to the cells. Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (e.g., ~488 nm excitation and ~505-550 nm emission).[12] Confocal microscopy is often preferred to obtain high-resolution images and optically section through the cells.

Advanced Concepts: Activatable Probes

A significant advancement in targeted imaging is the development of "smart" or activatable probes. These probes are designed to be fluorescently "off" or quenched until they interact with their specific target or enter a particular microenvironment, such as the acidic interior of a lysosome.[12] This activation mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from probes that have not reached their target.

Caption: Mechanism of a pH-activatable probe for targeted imaging.

One common activation strategy is Photoinduced Electron Transfer (PeT). In this design, a pH-sensitive quencher moiety (e.g., a dialkylaniline group) is attached to the BODIPY core.[12] At neutral pH, the quencher donates an electron to the excited fluorophore, suppressing fluorescence. Upon internalization into an acidic lysosome, the quencher is protonated, which prevents the PeT process and restores the bright fluorescence of the this compound core.[12]

Conclusion and Future Perspectives

This compound and its derivatives represent a cornerstone technology in targeted fluorescence imaging. Their outstanding photophysical properties and chemical tractability allow for the rational design of highly specific and sensitive probes for a multitude of biological targets. The development of activatable probes has further enhanced their utility by providing mechanisms for signal amplification and background reduction, enabling clearer visualization of molecular events in living systems. Future advancements will likely focus on creating derivatives with even longer excitation and emission wavelengths (moving into the near-infrared range) to improve tissue penetration for in vivo imaging, as well as developing multimodal probes that combine fluorescence with other imaging modalities like PET or MRI for a more comprehensive diagnostic picture.[19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BODIPY FL Dye | Thermo Fisher Scientific - SE [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BODIPY FL Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. The application of water soluble, mega-Stokes-shifted BODIPY fluorophores to cell and tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of BODIPY FL SNS 032 as a Versatile Probe for Constitutive Androstane Receptor and Multiple Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Efficient synthesis of fluorescent-PET probes based on [18F]BODIPY dye - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for BODIPY-FL Maleimide Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction